molecular formula C16H21N5O B13808438 Arginine beta-naphthylamide CAS No. 7182-70-9

Arginine beta-naphthylamide

Cat. No.: B13808438
CAS No.: 7182-70-9
M. Wt: 299.37 g/mol
InChI Key: DICSXQHGGOAUNU-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arginine beta-naphthylamide typically involves the coupling of arginine with beta-naphthylamine. This process can be achieved through peptide bond formation using coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Arginine beta-naphthylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups, potentially enhancing the compound’s activity .

Scientific Research Applications

Arginine beta-naphthylamide has a wide range of applications in scientific research:

Mechanism of Action

Arginine beta-naphthylamide exerts its effects by inhibiting bacterial efflux pumps, which are responsible for expelling antibiotics out of bacterial cells. By inhibiting these pumps, the compound increases the intracellular concentration of antibiotics, thereby enhancing their efficacy. The molecular targets include various efflux pump proteins, and the pathways involved are primarily related to membrane permeability and antibiotic uptake .

Comparison with Similar Compounds

Uniqueness: Arginine beta-naphthylamide is unique due to its specific structure, which allows it to effectively permeabilize bacterial membranes and inhibit efflux pumps. This makes it particularly valuable in combating multidrug-resistant bacteria, a property that distinguishes it from other similar compounds .

Properties

CAS No.

7182-70-9

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide

InChI

InChI=1S/C16H21N5O/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20)/t14-/m0/s1

InChI Key

DICSXQHGGOAUNU-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N

Related CAS

18905-73-2 (hydrochloride)

Origin of Product

United States

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